

N-Vinylphthalimide: A Technical Health and Safety Whitepaper for Researchers

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Compound of Interest

Compound Name: *N-Vinylphthalimide*

Cat. No.: *B056608*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety data currently available for **N-Vinylphthalimide** (CAS No. 3485-84-5). The information is compiled from various safety data sheets and toxicological resources to provide a technical guide for professionals handling this compound in a research and development setting. While extensive quantitative toxicological data is not publicly available, this guide summarizes the existing hazard classifications and provides detailed experimental protocols for assessing potential irritation, which are critical for a thorough risk assessment.

Physicochemical and General Information

A foundational aspect of laboratory safety is a clear understanding of the physical and chemical properties of a substance. **N-Vinylphthalimide** is a solid at room temperature with the following key characteristics:

Property	Value	Reference
CAS Number	3485-84-5	[1][2]
Molecular Formula	C ₁₀ H ₇ NO ₂	[1]
Molecular Weight	173.17 g/mol	[1]
Appearance	White to light yellow or light orange powder/crystal	
Melting Point	84-86 °C	[1]
Boiling Point	151 °C at 9 mmHg	[3]
Synonyms	2-Vinylisoindoline-1,3-dione	[1]

Hazard Identification and Classification

N-Vinylphthalimide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Hazard Class	GHS Category	Hazard Statement	Pictogram	Signal Word
Skin Irritation	Category 2	H315: Causes skin irritation	GHS07 (Exclamation Mark)	Warning
Eye Irritation	Category 2	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)	Warning

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Toxicological Data

Comprehensive quantitative toxicological data such as acute oral (LD50) or inhalation (LC50) toxicity values for **N-Vinylphthalimide** are not readily available in the public domain. A review of the toxicology of N-vinyl compounds suggests that their genotoxicity and carcinogenicity vary widely, and for most, including by extension **N-Vinylphthalimide**, metabolically formed epoxides have not been reported.[4]

The primary toxicological concerns, as indicated by the GHS classification, are its irritant effects on the skin, eyes, and respiratory system.[1]

Experimental Protocols for Irritation Assessment

For substances like **N-Vinylphthalimide**, which are classified as skin and eye irritants, standardized in vitro test methods are crucial for confirming these effects and for evaluating the irritation potential of new formulations containing this compound. The following are detailed methodologies for skin and eye irritation testing based on OECD Test Guidelines 439 and 492, respectively. These methods utilize reconstructed human tissue models, providing a relevant and ethical alternative to traditional animal testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

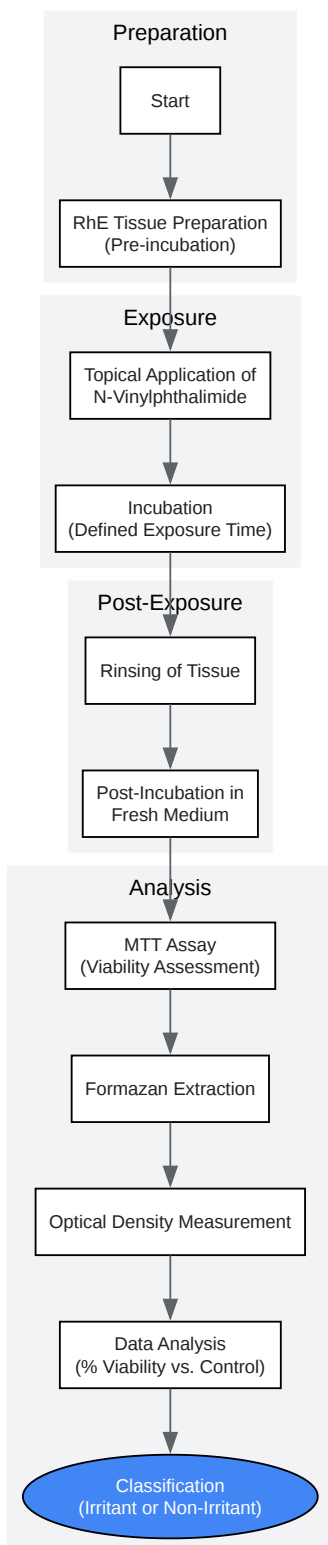
This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[5]

Principle: A test chemical is applied topically to the surface of the RhE tissue. Skin irritation is identified by the resulting cytotoxicity, which is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells. The amount of formazan produced is quantified by measuring its optical density, which is directly proportional to the percentage of viable cells. A reduction in cell viability below a certain threshold indicates an irritant potential. [5]

Methodology:

- **Tissue Preparation:** Reconstructed human epidermis tissues are received and pre-incubated in a sterile, defined medium.
- **Test Substance Application:** The solid **N-Vinylphthalimide** is applied uniformly to the surface of the RhE tissue.
- **Exposure:** The tissues are exposed to the test substance for a defined period.
- **Rinsing:** After exposure, the test substance is carefully removed from the tissue surface by rinsing.
- **Post-Incubation:** The tissues are incubated for a further period in fresh medium to allow for the recovery or manifestation of cytotoxic effects.
- **Viability Assessment (MTT Assay):** The tissues are incubated with MTT solution. The formazan salt is then extracted from the tissues, and the optical density is measured.
- **Data Analysis:** The percentage of viable cells is calculated relative to a negative control. A chemical is classified as an irritant if the tissue viability is reduced below 50%.^[5]

Experimental Workflow for In Vitro Skin Irritation Test (OECD TG 439)

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Caption: Workflow for assessing skin irritation potential using a reconstructed human epidermis model.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

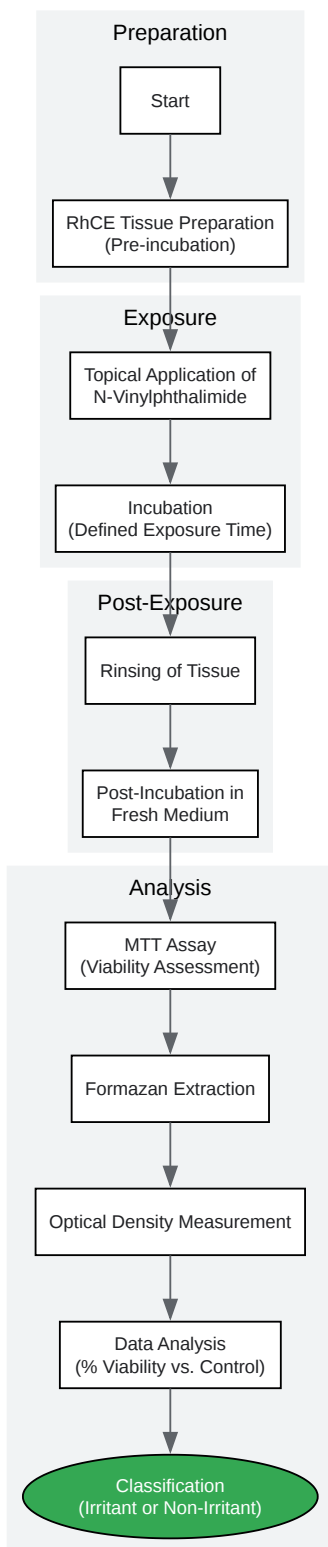
This test method is used to identify chemicals that are not classified as eye irritants, and can be part of a testing strategy to identify severe irritants.[\[6\]](#)

Principle: Similar to the skin irritation test, this assay uses a three-dimensional reconstructed human cornea-like epithelium model. The test chemical is applied to the surface of the corneal tissue, and the subsequent cytotoxicity is measured using the MTT assay. The level of cell viability is used to predict the eye irritation potential.[\[6\]](#)

Methodology:

- **Tissue Preparation:** Reconstructed human cornea-like epithelium tissues are prepared and pre-incubated.
- **Test Substance Application:** A defined amount of **N-Vinylphthalimide** is applied to the apical surface of the RhCE tissue.
- **Exposure:** The tissues are exposed for a specified duration.
- **Rinsing:** The test substance is removed by rinsing the tissue surface.
- **Post-Incubation:** Tissues are incubated in fresh medium.
- **Viability Assessment (MTT Assay):** The viability of the corneal cells is determined through the MTT assay.
- **Data Analysis:** The percent viability relative to the negative control is calculated. Chemicals that do not reduce cell viability below a certain threshold are considered non-irritants.[\[6\]](#)

Experimental Workflow for In Vitro Eye Irritation Test (OECD TG 492)

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Caption: Workflow for assessing eye irritation potential using a reconstructed human cornea-like epithelium model.

Handling and Safety Precautions

Given the irritant nature of **N-Vinylphthalimide**, the following handling and safety precautions are recommended:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[\[1\]](#)
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.
- Spill Response: In case of a spill, avoid creating dust. Sweep up the material, place it in a suitable container for disposal, and ventilate the area.

Conclusion

N-Vinylphthalimide is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While specific quantitative toxicity data are not widely available, the provided GHS classifications and detailed in vitro testing protocols offer a strong framework for risk assessment and safe laboratory practices. Researchers and drug development professionals should adhere to the recommended safety precautions and consider the implementation of the described in vitro irritation tests to further characterize the safety profile of **N-Vinylphthalimide** in their specific applications.

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